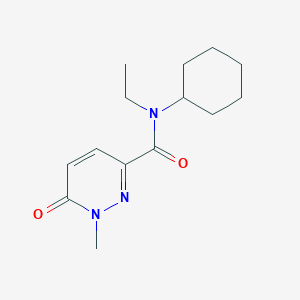
(6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone, also known as IMPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
(6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone works by selectively inhibiting the activity of protein kinases, which are enzymes that play a crucial role in the regulation of various cellular processes. By inhibiting the activity of specific protein kinases, (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone can alter the signaling pathways that they regulate, leading to changes in cellular behavior and function.
Biochemical and Physiological Effects:
(6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects, depending on the specific protein kinases that it targets. In some cases, (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone has been shown to induce cell death by disrupting the signaling pathways that regulate cell survival. In other cases, (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone has been shown to induce cell differentiation or alter cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone in lab experiments is its selectivity for specific protein kinases. This allows researchers to study the functions of individual kinases without affecting the activity of other kinases. However, one limitation of using (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone is that it can be challenging to obtain a pure form of the compound, which can affect the reproducibility of experiments.
Zukünftige Richtungen
There are several potential future directions for research on (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone. One area of focus could be the development of new drugs based on the structure of (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone, which could have applications in the treatment of various diseases. Additionally, further studies could be conducted to better understand the specific protein kinases that (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone targets, as well as the signaling pathways that are affected by its inhibition. Finally, new methods for synthesizing and purifying (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone could be developed to improve its availability and reproducibility in lab experiments.
Synthesemethoden
(6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone can be synthesized using a straightforward method that involves the reaction of 6-imidazol-1-ylpyridin-3-amine with 4-methylpiperidin-1-ylmethyl chloride. The resulting product is then purified using column chromatography to obtain a pure form of (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of focus has been its use as a chemical probe for studying the activity of protein kinases. (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone has been shown to selectively inhibit the activity of several protein kinases, making it a valuable tool for studying their functions and interactions. Additionally, (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone has been studied for its potential applications in drug discovery, as it has shown promise in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
(6-imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-4-7-18(8-5-12)15(20)13-2-3-14(17-10-13)19-9-6-16-11-19/h2-3,6,9-12H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTQZMOGGIUGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510404.png)


![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)
![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)


![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)
![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)

![1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7510509.png)


